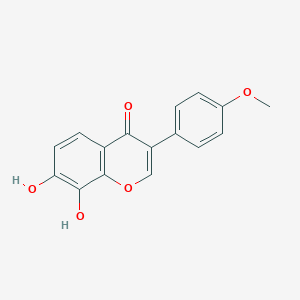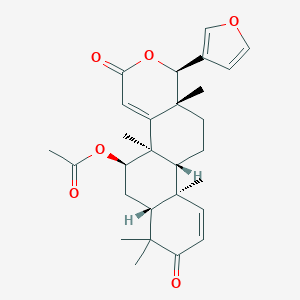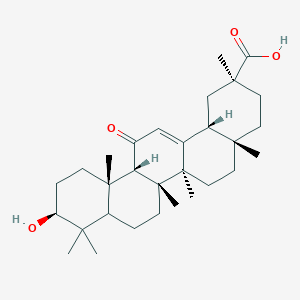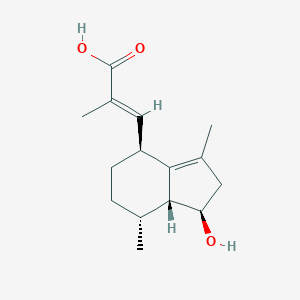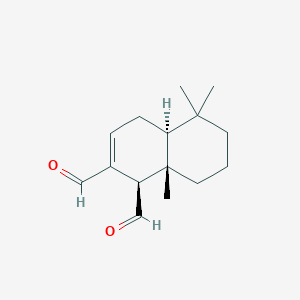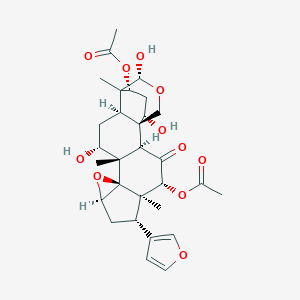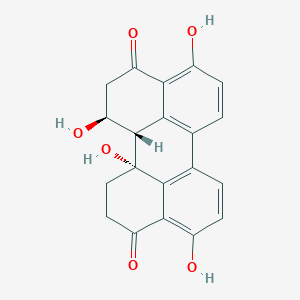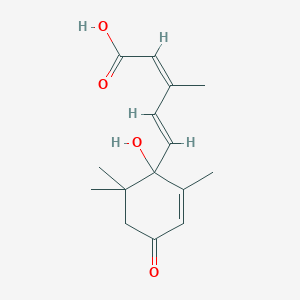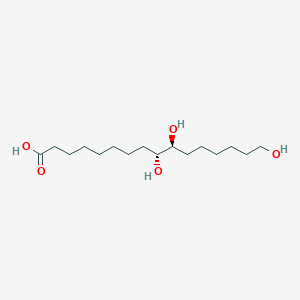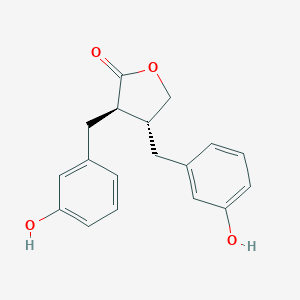
Enterolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enterolactone (EL) is a naturally occurring phytoestrogen that is found in some dietary plant sources. It is synthesized from the breakdown of lignans by the gut microbiota and is a major source of dietary lignans in humans. EL has been studied for its potential health benefits, including its ability to modulate estrogen receptors, reduce oxidative stress, and improve cardiovascular health. In addition, EL has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Enterolactone and Gut Microflora
This compound, a phytoestrogen, is crucially linked to gut microflora, which plays a significant role in its production from dietary precursors. The serum concentration of this compound is notably affected by oral antimicrobial use, emphasizing the importance of intestinal microflora in lignan metabolism. This relationship is particularly relevant when studying this compound's association with chronic disease risk (Kilkkinen et al., 2002).
This compound and Cancer Risk
While this compound has been implicated in cancer protection, research findings are mixed. A study on prostate cancer risk found no significant protective effect of high circulating this compound levels (Stattin et al., 2002). Conversely, this compound showed a selective estrogen receptor activation property, which could have implications in hormone-dependent cancers (Penttinen et al., 2007). Studies also indicated an association between this compound and reduced breast cancer risk, particularly in estrogen receptor-negative cancers (Olsen et al., 2004).
This compound and Cardiovascular Health
Research suggests a potential link between serum this compound concentration and reduced coronary heart disease, although the evidence is not strong. A study indicated only weak support for this association (Kilkkinen et al., 2006).
This compound and Other Health Implications
This compound's impact extends to various health aspects. For instance, it has been shown to act as a radiosensitizer for breast cancer cell lines, potentially enhancing the efficacy of radiotherapy (Bigdeli et al., 2016). It also inhibits insulin-like growth factor-1 receptor signaling in prostate cancer cells, suggesting a mechanism for its anti-proliferative effects (Chen et al., 2009). Additionally, this compound induces heme oxygenase-1 expression in endothelial cells, contributing to cardiovascular health (Kivelä et al., 2008).
Mecanismo De Acción
Target of Action
Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:
Biochemical Pathways
The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:
Action Environment
Environmental factors impact this compound’s efficacy:
Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊
Análisis Bioquímico
Biochemical Properties
Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .
Propiedades
| { "Design of the Synthesis Pathway": "Enterolactone can be synthesized via a multi-step process starting from the natural compound lignan. The synthesis involves several key reactions including oxidation, reduction, and cyclization.", "Starting Materials": [ "Lignan", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Palladium on carbon", "Hydrochloric acid", "Sodium chloride", "Methanol" ], "Reaction": [ "Lignan is treated with sodium hydroxide and hydrogen peroxide to form a diol intermediate.", "The diol intermediate is then reduced with sodium borohydride to form a tetrahydrofuran ring.", "The tetrahydrofuran ring is oxidized with acetic acid and sodium acetate to form a lactone intermediate.", "The lactone intermediate is then catalytically hydrogenated with palladium on carbon to form enterolactone.", "The enterolactone product is purified by acidification with hydrochloric acid and extraction with methanol.", "The final product is obtained by evaporation of the solvent." ] } | |
| 78473-71-9 | |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |
Clave InChI |
HVDGDHBAMCBBLR-PBHICJAKSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES canónico |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


